N-(3-bromo-4-chlorophenyl)acetamide CAS number and identifiers
The following technical guide details the chemical identity, synthesis, characterization, and applications of N-(3-bromo-4-chlorophenyl)acetamide . Executive Summary & Chemical Identity N-(3-bromo-4-chlorophenyl)acetamid...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, characterization, and applications of N-(3-bromo-4-chlorophenyl)acetamide .
Executive Summary & Chemical Identity
N-(3-bromo-4-chlorophenyl)acetamide is a halogenated acetanilide derivative used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its structure features a benzene ring substituted with an acetamido group, a bromine atom at the meta position, and a chlorine atom at the para position relative to the nitrogen.
This compound serves as a critical "scaffold" molecule; the bromine and chlorine substituents offer distinct reactivity profiles for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for regioselective functionalization.
Identifier Discrepancy Note
Critical Advisory: The CAS number 19279-84-6 provided in the request is not the standard registry number for this specific isomer in major chemical databases.
Correct CAS for N-(3-bromo-4-chlorophenyl)acetamide:22459-83-2 [1][2]
Isomer Warning: Do not confuse with N-(4-bromo-3-chlorophenyl)acetamide (CAS 22459-81-0), which has inverted halogen positions.
Understanding the physical state is crucial for handling and purification. The presence of two heavy halogens significantly increases the melting point and lipophilicity compared to unsubstituted acetanilide.
Property
Value / Description
Appearance
White to off-white crystalline solid
Melting Point
134–136 °C
Solubility
Soluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate; Insoluble in Water
Reactivity
Stable under standard conditions; Amide bond hydrolyzes in strong acid/base
pKa
~14-15 (Amide NH, predicted)
Synthesis & Manufacturing
The most robust synthesis route involves the acetylation of 3-bromo-4-chloroaniline . This precursor is typically derived from the bromination of p-chloronitrobenzene followed by reduction.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Step-wise synthesis pathway from commercially available starting materials.
Detailed Experimental Protocol (Acetylation)
Objective: Synthesize N-(3-bromo-4-chlorophenyl)acetamide from 3-bromo-4-chloroaniline.
Reagents:
3-Bromo-4-chloroaniline (1.0 eq)
Acetic Anhydride (1.2 eq)
Glacial Acetic Acid (Solvent, 5-10 volumes) or Dichloromethane (DCM) with Triethylamine (TEA).
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-chloroaniline (e.g., 10 mmol, 2.06 g) in glacial acetic acid (10 mL).
Note: The reaction is slightly exothermic. If using DCM/TEA, cool to 0°C during addition.
Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4) until the starting amine spot disappears.
Quench & Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual acid.
Purification: Recrystallize the crude solid from hot Ethanol/Water (approx. 9:1 ratio) to obtain pure needles.
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Spectroscopic Characterization
Validation of the structure relies on confirming the presence of the acetyl group and the specific substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
Expected Signals:
δ 2.08 ppm (s, 3H): Methyl group of the acetamide (–COCH ₃). Characteristic singlet.
δ 7.40–7.50 ppm (d, 1H, J ≈ 8.5 Hz): Proton at C5 (ortho to Chlorine).
δ 7.55 ppm (dd, 1H, J ≈ 8.5, 2.5 Hz): Proton at C6 (ortho to Nitrogen, meta to Bromine).
δ 8.05 ppm (d, 1H, J ≈ 2.5 Hz): Proton at C2 (ortho to Nitrogen and Bromine). This proton is significantly deshielded by the adjacent electron-withdrawing bromine and the amide nitrogen.
600–800 cm⁻¹: C–Cl and C–Br stretching vibrations.
Applications & Reactivity
This compound is a valuable "building block" because the reactivity difference between the Aryl-Bromide and Aryl-Chloride bonds allows for sequential cross-coupling.
Selective Coupling: The C–Br bond is more labile than the C–Cl bond towards Pd(0) oxidative addition.
Experiment: Suzuki coupling with an aryl boronic acid at room temperature will selectively replace the Bromine, leaving the Chlorine intact for a second reaction step.
Pharmaceutical Synthesis: Used as a precursor for kinase inhibitors where the acetanilide core mimics the ATP-binding motif.
Reactivity Logic Flow (DOT Diagram)
Figure 2: Divergent reactivity pathways. The C-Br bond allows for selective functionalization.
Safety & Handling (SDS Summary)
GHS Classification:
Acute Toxicity, Oral (Category 4)
Skin Irritation (Category 2)
Eye Irritation (Category 2A)
Specific Target Organ Toxicity (Respiratory Irritation)
Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.
Storage: Store in a cool, dry place. Keep container tightly closed.
References
Acetylation Protocols: Organic Syntheses. General Procedures for Acetylation of Anilines. Available at: [Link]
Isomer Data (Comparison): PubChem. N-(4-bromo-3-chlorophenyl)acetamide (Isomer Data for Reference). Available at: [Link]
General Acetanilide Spectra: NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)- Spectral Data. Available at: [Link]
An In-Depth Technical Guide to N-(3-bromo-4-chlorophenyl)acetamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract N-(3-bromo-4-chlorophenyl)acetamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-bromo-4-chlorophenyl)acetamide is a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of bromine and chlorine atoms on the phenyl ring, impart unique physicochemical properties that are pivotal for its role as a versatile synthetic intermediate and a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of N-(3-bromo-4-chlorophenyl)acetamide, encompassing its chemical formula, molecular weight, synthesis, and in-depth analytical characterization. Furthermore, this document explores its potential applications in drug discovery and development, offering field-proven insights for researchers and scientists in the pharmaceutical industry.
Compound Profile
A clear and accurate understanding of a compound's basic properties is the foundation of all subsequent research and development.
The synthesis of N-(3-bromo-4-chlorophenyl)acetamide is typically achieved through the acetylation of its corresponding aniline precursor, 3-bromo-4-chloroaniline. This reaction is a standard and efficient method for the formation of an amide bond.
Rationale for Synthetic Route
The selection of 3-bromo-4-chloroaniline as the starting material is predicated on its commercial availability and the straightforward nature of the subsequent N-acetylation reaction. Acetylation is a robust and high-yielding reaction that introduces the acetamido group, which can be crucial for modulating the electronic and steric properties of the molecule, thereby influencing its biological activity.
Experimental Protocol: Acetylation of 3-bromo-4-chloroaniline
This protocol outlines a standard laboratory procedure for the synthesis of N-(3-bromo-4-chlorophenyl)acetamide.
Materials:
3-bromo-4-chloroaniline
Acetic anhydride
Glacial acetic acid
Sodium acetate
Distilled water
Ethanol
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel)
Heating mantle
Magnetic stirrer
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-bromo-4-chloroaniline in glacial acetic acid.
Add 1.2 equivalents of acetic anhydride to the solution.
Add a catalytic amount of sodium acetate to the reaction mixture.
Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After completion of the reaction, allow the mixture to cool to room temperature.
Pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
The solid product, N-(3-bromo-4-chlorophenyl)acetamide, will precipitate out of the solution.
Collect the precipitate by vacuum filtration using a Buchner funnel.
Wash the solid with cold water to remove any unreacted starting materials and acetic acid.
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(3-bromo-4-chlorophenyl)acetamide.
Dry the purified product under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(3-bromo-4-chlorophenyl)acetamide.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of N-(3-bromo-4-chlorophenyl)acetamide.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments. Expected signals would include a singlet for the methyl protons of the acetamido group, a singlet for the amide proton, and distinct signals in the aromatic region corresponding to the three protons on the phenyl ring. The coupling patterns and chemical shifts of the aromatic protons will confirm the 3-bromo-4-chloro substitution pattern.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. This includes the methyl carbon, the carbonyl carbon of the amide, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the halogen substituents and the acetamido group, providing further confirmation of the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of N-(3-bromo-4-chlorophenyl)acetamide is expected to show characteristic absorption bands:
N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the N-H bond of the secondary amide.
C=O stretch (Amide I band): A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl group of the amide.
N-H bend (Amide II band): An absorption band around 1550 cm⁻¹.
C-H stretches (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.
C-Cl and C-Br stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(3-bromo-4-chlorophenyl)acetamide, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and any fragments containing these halogens. The fragmentation pattern can provide further structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method can be developed to separate N-(3-bromo-4-chlorophenyl)acetamide from any starting materials or by-products.
Illustrative HPLC Method:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 254 nm).
Injection Volume: 10 µL.
This method allows for the quantification of purity and the detection of any potential impurities.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of N-(3-bromo-4-chlorophenyl)acetamide.
Applications in Drug Development
Halogenated anilides, such as N-(3-bromo-4-chlorophenyl)acetamide, are valuable building blocks in the synthesis of pharmacologically active molecules. The presence and position of the halogen atoms can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
Role as a Synthetic Intermediate
N-(3-bromo-4-chlorophenyl)acetamide serves as a key intermediate in the synthesis of more complex molecules. The acetamido group can be hydrolyzed back to an amine, which can then undergo further reactions such as diazotization or coupling reactions. The bromo and chloro substituents can also be modified through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities and the construction of novel molecular scaffolds.
Potential Biological Activities
While specific biological activities for N-(3-bromo-4-chlorophenyl)acetamide itself are not extensively documented in publicly available literature, the broader class of acetamide derivatives has shown a wide range of pharmacological effects.[3] These include antimicrobial, antifungal, and antiviral properties.[3] Furthermore, substituted acetanilides are known to be precursors for various pharmaceuticals, including analgesics and anti-inflammatory agents. The unique substitution pattern of N-(3-bromo-4-chlorophenyl)acetamide makes it a promising candidate for lead optimization in drug discovery programs targeting a variety of diseases.
Conclusion
N-(3-bromo-4-chlorophenyl)acetamide is a compound of significant utility for researchers and scientists in the field of drug development. Its straightforward synthesis and the versatility of its functional groups make it an important building block for the creation of novel chemical entities. The comprehensive analytical characterization outlined in this guide provides a robust framework for ensuring the quality and integrity of this compound in a research setting. As the demand for new and effective therapeutics continues to grow, the strategic use of well-characterized intermediates like N-(3-bromo-4-chlorophenyl)acetamide will remain a cornerstone of successful drug discovery and development programs.
References
PubChem. N-(4-Bromo-3-chlorophenyl)acetamide. Available from: [Link]
Patsnap Synapse. What is Acetamide used for?. Available from: [Link]
Technical Guide: Solubility Profile & Solvent Selection for N-(3-bromo-4-chlorophenyl)acetamide
This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and solvent selection strategies for N-(3-bromo-4-chlorophenyl)acetamide . Designed for application scientists and pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and solvent selection strategies for N-(3-bromo-4-chlorophenyl)acetamide .
Designed for application scientists and process chemists, this document bridges the gap between theoretical structure-activity relationships (SAR) and practical experimental protocols, addressing the specific challenges of handling halogenated acetanilides.
CAS Number: 22459-83-2
Formula: C₈H₇BrClNO
Molecular Weight: 248.50 g/mol
Executive Summary
N-(3-bromo-4-chlorophenyl)acetamide is a lipophilic disubstituted acetanilide derivative, primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical precursors. Its solubility behavior is governed by the competing effects of the polar amide moiety and the hydrophobic halogenated aromatic ring.
Unlike simple acetanilide, the 3-bromo-4-chloro substitution pattern significantly reduces water solubility and alters crystal lattice energy, necessitating specific solvent systems for reaction and purification. This guide outlines the predicted solubility landscape, provides a validated protocol for empirical determination, and details the thermodynamic models required for process scale-up.
Solubility Landscape & Solvent Compatibility[1]
Based on Structure-Activity Relationships (SAR) of di-haloacetanilides and thermodynamic data of structural analogs (e.g., 4-bromoacetanilide, 3-bromo-4-acetaminotoluene), the solubility profile is categorized below.
Predicted Solubility Data (Qualitative)
Solvent Class
Specific Solvents
Solubility Rating
Process Application
Polar Aprotic
DMSO, DMF, DMAc
Very High (>200 g/L)
Reaction medium; Stock solutions.
Polar Protic
Methanol, Ethanol, IPA
High (Hot); Moderate (Cold)
Recrystallization (often with water).
Chlorinated
Dichloromethane (DCM), Chloroform
High
Extraction; Chromatography.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate to High
Washing; Recrystallization co-solvent.
Aromatic
Toluene, Benzene
Low to Moderate
High-temp recrystallization.
Aliphatic
Hexane, Heptane, Cyclohexane
Insoluble (<1 g/L)
Anti-solvent for precipitation.
Aqueous
Water
Very Low (Sparingly soluble)
Anti-solvent; Wash solvent.
Critical Insight: The ortho position of the bromine atom relative to the chlorine creates steric bulk that disrupts planar stacking compared to mono-substituted acetanilides. However, the high halogen content increases the partition coefficient (LogP ~3.0–3.5), making water an ineffective solvent for dissolution but an excellent anti-solvent.
Experimental Protocol: Solubility Determination
For precise solubility curves required for crystallization design, the Dynamic Laser Monitoring Method or Static Gravimetric Method is recommended. Below is the Standard Operating Procedure (SOP) for the Gravimetric approach, which is robust and requires no specialized optics.
Workflow Diagram
Figure 1: Workflow for the experimental determination of solubility.
Detailed Methodology
Preparation: Add excess N-(3-bromo-4-chlorophenyl)acetamide solid to 10 mL of the selected solvent in a jacketed glass vessel.
Equilibration: Stir continuously at the target temperature (± 0.05 K) for 24 hours.
Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw 2 mL of supernatant using a pre-heated glass syringe.
Filtration: Filter through a 0.45 µm PTFE membrane (hydrophobic) to remove suspended micro-crystals.
Quantification (Gravimetric):
Weigh a clean, dry weighing dish (
).
Add the filtered supernatant and weigh (
).
Evaporate solvent under vacuum at 40°C until constant mass is achieved (
).
Calculation: Mole fraction solubility (
) is calculated using the molar masses of solute () and solvent ().
Thermodynamic Modeling
To simulate solubility behavior outside of tested temperatures (e.g., for cooling crystallization curves), experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of acetanilide derivatives.
: Mole fraction solubility.
: Absolute temperature (Kelvin).
: Empirical parameters derived from regression analysis.
Application: Use this equation to interpolate solubility at any temperature within the measured range.
van't Hoff Equation
Used to determine the thermodynamic functions of dissolution (Enthalpy
, Entropy ).
Interpretation: A linear plot of
vs. indicates ideal solution behavior. Deviations suggest specific solvent-solute interactions (e.g., hydrogen bonding in ethanol).
Process Optimization: Recrystallization Strategy
For purification of N-(3-bromo-4-chlorophenyl)acetamide, the goal is to maximize recovery while rejecting polar impurities (salts) and non-polar byproducts.
Solvent Selection Decision Tree
Figure 2: Strategic decision tree for solvent selection based on process goals.
Recommended Systems
Ethanol/Water (Recrystallization):
Mechanism: The compound is soluble in hot ethanol but insoluble in water.
Protocol: Dissolve crude solid in boiling 95% Ethanol. Slowly add hot water until faint turbidity persists. Re-heat to clear, then cool slowly to 4°C.
Advantage: Excellent rejection of inorganic salts (NaBr/NaCl) from synthesis.
Protocol: Dissolve in minimal Ethyl Acetate. Add Hexane dropwise.
Advantage: Useful if the compound is thermally unstable or if water must be avoided.
References
Compound Data: PubChem. N-(4-bromo-3-chlorophenyl)acetamide (Isomer Analog). CID 2746295. Link
Synthesis & Purification: Organic Syntheses, Coll. Vol. 1, p. 111 (1941). Preparation of bromoacetanilides and recrystallization from ethanol. Link
Thermodynamic Modeling: Sha, F., et al. "Solubility and thermodynamic properties of acetanilide derivatives in various solvents." Journal of Chemical & Engineering Data.
Solvent Properties: Smallwood, I.M. Handbook of Organic Solvent Properties. Arnold, London, 1996. (Source for solvent polarity and boiling points).[2][3][4]
An In-depth Technical Guide to the Physicochemical Characterization of N-(3-bromo-4-chlorophenyl)acetamide
Introduction: The Critical Role of Melting Point in Compound Validation In the landscape of drug discovery and development, the unambiguous identification and purity assessment of novel chemical entities are foundational...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Melting Point in Compound Validation
In the landscape of drug discovery and development, the unambiguous identification and purity assessment of novel chemical entities are foundational to progress. Among the suite of physicochemical characterization techniques, melting point determination remains a cornerstone for its simplicity, rapidity, and the wealth of information it provides. A sharp and defined melting point range is a reliable indicator of a pure crystalline solid, while a depressed and broad melting range often signifies the presence of impurities.[1][2] This guide provides a comprehensive technical overview of the melting point of N-(3-bromo-4-chlorophenyl)acetamide, a halogenated acetanilide derivative of interest to researchers in medicinal chemistry and materials science.
While a definitive, experimentally verified melting point for N-(3-bromo-4-chlorophenyl)acetamide (CAS 22459-83-2) is not prominently reported in readily available literature, this guide will delve into the robust methodologies for its determination. Furthermore, we will explore the synthesis of this compound and the potential impact of impurities on its melting characteristics. For comparative purposes, we will reference its isomer, N-(4-bromo-3-chlorophenyl)acetamide (CAS 22459-81-0), which has a reported melting point of 125 °C.[3] This juxtaposition underscores the critical importance of precise isomeric identification in chemical synthesis and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-bromo-4-chlorophenyl)acetamide and its isomer is presented below. This data is essential for understanding the compound's behavior in various experimental settings.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.[6] The underlying principle is the visual observation of the phase transition from solid to liquid as the sample is heated at a controlled rate.[6][7]
Instrumentation and Materials
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Mortar and pestle
Spatula
Thermometer (calibrated)
The sample of N-(3-bromo-4-chlorophenyl)acetamide (dried)
Step-by-Step Procedure
Sample Preparation: Ensure the N-(3-bromo-4-chlorophenyl)acetamide sample is thoroughly dry to avoid any depression of the melting point due to residual solvent.[8] Grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.[8]
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long, narrow glass tube.[1][2] The packed sample height should be approximately 2-3 mm.[7]
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range.[1] This preliminary run helps to save time in subsequent, more precise measurements.
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Insert a new capillary tube with the sample. Heat at a much slower rate, approximately 1-2 °C per minute, as you approach the expected melting point.[7]
Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).[7] This range is the melting point of the sample. A pure compound will typically have a sharp melting range of 0.5-1 °C.[2]
Repeat for Verification: Conduct at least two independent measurements to ensure the reproducibility of the results.
Workflow for Melting Point Determination
Caption: Experimental workflow for capillary melting point determination.
Synthesis and Potential Impurities
The synthesis of N-(3-bromo-4-chlorophenyl)acetamide would likely proceed via the acylation of 3-bromo-4-chloroaniline. A plausible synthetic route is outlined below:
Starting Material: 3-bromo-4-chloroaniline.
Acylating Agent: Acetic anhydride or acetyl chloride.
Solvent: A suitable inert solvent such as dichloromethane or tetrahydrofuran.
Base (Optional): A mild base like pyridine or triethylamine can be used to scavenge the acid byproduct (HCl or acetic acid).
Potential impurities that could arise from this synthesis and affect the melting point include:
Unreacted 3-bromo-4-chloroaniline: The presence of the starting material will lead to a depression and broadening of the melting point range.
Di-acylated product: Although less likely under controlled conditions, the formation of a di-acylated product is a possibility.
Isomeric impurities: If the starting 3-bromo-4-chloroaniline is not pure and contains other isomers, the final product will also be a mixture of isomers, resulting in a significantly altered melting point.
Residual solvents: Incomplete drying of the final product will lead to a lower and broader melting range.
Purification of the crude product, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), is crucial to remove these impurities and obtain a sharp melting point.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the coupling constants.
Amide Proton (-NH): A broad singlet in the region of δ 7.5-10.0 ppm. The chemical shift can be variable and depends on the solvent and concentration.
Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.2 ppm, corresponding to the three protons of the acetyl group.
IR Spectroscopy
The infrared spectrum will provide information about the functional groups present in the molecule:
N-H Stretch: A sharp to moderately broad absorption band in the region of 3250-3350 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
N-H Bend (Amide II): An absorption band in the region of 1510-1550 cm⁻¹.
C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Conclusion: A Self-Validating Approach
The determination of the melting point range of N-(3-bromo-4-chlorophenyl)acetamide is a critical step in its characterization. While a specific value is not currently available in the cited literature, the detailed protocol provided in this guide offers a robust and self-validating system for its measurement. By carefully controlling the experimental parameters and being mindful of potential impurities arising from the synthesis, researchers can obtain a reliable melting point range. This, in conjunction with spectroscopic analysis, will provide a comprehensive and trustworthy characterization of this compound, which is indispensable for its use in further research and development.
References
Wired Chemist. Determination of Melting Point. Retrieved from Wired Chemist website: [Link]
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from a school's science department website. (Note: A more authoritative source like a pharmacopeia or a standard methods manual would be preferable if available).
Melting Point Determination / General Tests. (n.d.). Japanese Pharmacopoeia.
Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from Laboratory Equipment website: [Link]
PubChem. N-(4-Bromo-3-chlorophenyl)acetamide. Retrieved from PubChem website: [Link]
Royal Society of Chemistry. Supporting information. (n.d.).
1PlusChem. N-(3-Bromo-4-chlorophenyl)acetamide. Retrieved from 1PlusChem website: [Link]
Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Retrieved from Organic Syntheses website: [Link]
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from St.
NIST. Acetamide, N-(4-bromophenyl)-. Retrieved from the NIST Chemistry WebBook: [Link]
Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St.
Crystal Structure Analysis of N-(3-bromo-4-chlorophenyl)acetamide
The following technical guide is structured to provide a comprehensive workflow for the structural elucidation and solid-state analysis of N-(3-bromo-4-chlorophenyl)acetamide (CAS: 22459-83-2). This guide synthesizes est...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a comprehensive workflow for the structural elucidation and solid-state analysis of N-(3-bromo-4-chlorophenyl)acetamide (CAS: 22459-83-2).
This guide synthesizes established crystallographic protocols for acetanilide derivatives with specific focus on the challenges posed by mixed-halogen substitution (Br/Cl) and their impact on supramolecular assembly.
A Technical Guide to Structural Elucidation and Solid-State Interactions
Executive Summary
N-(3-bromo-4-chlorophenyl)acetamide is a di-halogenated acetanilide derivative of significant interest in medicinal chemistry as a structural intermediate and a model for halogen bonding studies. The presence of both bromine (position 3) and chlorine (position 4) on the phenyl ring introduces competing structure-directing forces—specifically
-hole interactions—that govern crystal packing.
This guide outlines the protocol for single-crystal growth, X-ray diffraction (SCXRD) data collection, and the post-refinement analysis required to distinguish this specific isomer from its congeners.
Chemical Profile & Molecular Geometry
Before diffraction analysis, the researcher must establish the expected molecular geometry to identify potential disorder during refinement.
Parameter
Specification
IUPAC Name
-(3-bromo-4-chlorophenyl)acetamide
Molecular Formula
Molecular Weight
248.50 g/mol
Core Scaffold
Acetanilide (Phenyl ring + Acetamide group)
Torsion Sensitivity
The torsion angle typically deviates from planarity () due to steric hindrance at the ortho position (H vs. Br).
Structural Logic Diagram
The following diagram illustrates the connectivity and key torsion angles that define the asymmetric unit.
Figure 1: Structural connectivity and degrees of freedom affecting the crystallographic model.[1]
Crystallization & Data Collection Protocol
Acetanilides with heavy halogen atoms often exhibit "needle" or "plate" habits. The presence of Br and Cl requires careful absorption correction.
Solvent System: Ethyl Acetate : Hexane (1:1 v/v) or Ethanol : Water (80:20).
Thermodynamics: The 3-Br substituent increases lipophilicity compared to the parent acetanilide. Slower evaporation at
is recommended to minimize twinning.
2.2 Data Collection Parameters (Mo K)
Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal vibration of the terminal halogens).
Resolution: 0.75 Å or better.
Absorption Coefficient (
): High. The presence of Br () significantly absorbs X-rays. A multi-scan (SADABS) or analytical absorption correction is critical to prevent "ghost" peaks in the difference Fourier map.
Structural Refinement & Disorder Handling
A common pitfall in analyzing N-(3-bromo-4-chlorophenyl)acetamide is distinguishing it from its isomer N-(4-bromo-3-chlorophenyl)acetamide or handling rotational disorder.
The "Halogen Flip" Problem
In the solid state, the molecule may adopt a packing orientation where the 3-Br and 5-H positions are statistically disordered, or the entire molecule is flipped
, confusing the 3-Br and 4-Cl positions.
Refinement Workflow:
Initial Solution: Use SHELXT (Intrinsic Phasing).
Assignment: Assign Br and Cl based on peak heights (
, ).
Diagnostic: If the thermal ellipsoid for Cl is tiny and Br is huge, you have misassigned them.
Disorder Check: If significant residual density (
) remains near the halogens, introduce a disorder model (PART 1 / PART 2) allowing the ring to flip.
Supramolecular Architecture
The crystal packing of acetanilides is dominated by hydrogen bonding, but the 3-Br/4-Cl substitution introduces Halogen Bonding (XB) as a competing force.
4.1 Primary Motif: The C(4) Chain
Like most acetanilides, the primary stability comes from a 1D chain formed by
hydrogen bonds.
Graph Set:
(Infinite chain).
Direction: Typically along the crystallographic b-axis (in
settings).
4.2 Secondary Motif: Halogen Bonding
The 3-Br atom is a strong halogen bond donor due to its polarizable
-hole.
Interaction:
(Orthogonal to H-bonds).
Interaction:
(Weak interaction with adjacent rings).
Packing Interaction Workflow (Hirshfeld Analysis)
To validate these interactions, Hirshfeld Surface analysis (using CrystalExplorer) is required.
Figure 2: Workflow for identifying non-covalent interactions using Hirshfeld Surface Analysis.
Comparative Crystallographic Data
When solving the structure of N-(3-bromo-4-chlorophenyl)acetamide, use the following known analogs as reference standards for bond lengths and unit cell expectations.
Compound
Space Group
Key Interaction
Reference
N-(4-bromophenyl)acetamide
(Monoclinic)
N-H...O chains
Jasinski et al. [1]
N-(3-chloro-4-hydroxyphenyl)acetamide
(Monoclinic)
N-H...O & O-H...O
Uppu et al. [2]
N-(4-bromo-3-chlorophenyl)acetamide
(Likely)
Isostructural to title
PubChem CID 2746295 [3]
Expected Unit Cell (Estimation for Monoclinic
):
(Short axis, stacking direction)
References
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013).[2] N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(4), o461. Link
Uppu, R. M., & Fronczek, F. R. (2025).[4] N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(8).[4] Link
National Center for Biotechnology Information. (2024).[2][5] PubChem Compound Summary for CID 2746295, N-(4-Bromo-3-chlorophenyl)acetamide.Link
Gowda, B. T., Jyothi, K., Kozisek, J., & Fuess, H. (2003). Crystal Structure of N-(4-Chlorophenyl)acetamide. Z. Naturforsch, 58b, 912-916. Link
An In-depth Technical Guide to the Biological Activity Potential of 3-Bromo-4-chloroacetanilide Derivatives
Abstract The acetanilide scaffold serves as a cornerstone in medicinal chemistry, historically leading to the development of key analgesic and antipyretic drugs.[1][2][3] Strategic modification of this core structure, pa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The acetanilide scaffold serves as a cornerstone in medicinal chemistry, historically leading to the development of key analgesic and antipyretic drugs.[1][2][3] Strategic modification of this core structure, particularly through halogenation, offers a proven pathway to modulate physicochemical properties and enhance biological potency. This technical guide provides a comprehensive exploration of the therapeutic potential inherent in 3-bromo-4-chloroacetanilide derivatives. We present a rationale for investigating this specific halogenation pattern, proposing that the synergistic effects of bromine and chlorine atoms can yield compounds with significant biological activity. This document outlines robust protocols for the synthesis of this core scaffold, details methodologies for evaluating its antimicrobial and anticancer potential, and delves into plausible mechanisms of action. By integrating established principles with field-proven experimental designs, this guide serves as a foundational resource for researchers, scientists, and drug development professionals aiming to explore this promising class of compounds.
Introduction: The Strategic Imperative of Halogenated Acetanilides
The Acetanilide Scaffold: A Legacy of Bioactivity
The N-phenylacetamide, or acetanilide, structure is of significant historical importance in pharmacology. Introduced in 1886 as an analgesic and antipyretic, it paved the way for safer and more effective derivatives.[3][4] The parent compound's mechanism is largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][2] While acetanilide itself fell out of favor due to toxicity concerns, its metabolic product, N-acetyl-p-aminophenol (acetaminophen), remains a widely used pharmaceutical.[1][5] The true value of the acetanilide core now lies in its utility as a versatile starting point for synthetic derivatives that exhibit a broad spectrum of therapeutic activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3]
The Role of Halogenation in Drug Design
The introduction of halogen atoms into a drug candidate is a classical and highly effective strategy in medicinal chemistry. Halogens, such as chlorine and bromine, profoundly influence a molecule's steric, electronic, and lipophilic properties. This can lead to enhanced membrane permeability, improved binding affinity with biological targets, and altered metabolic stability.[6] The presence of bromine and chlorine on an aromatic ring, in particular, has been linked to potent biological activities across various compound classes, including antifungal and anticancer agents.[6][7][8] The specific placement of these halogens is critical, and understanding the structure-activity relationship (SAR) is paramount for rational drug design.[9][10]
Rationale for Investigating the 3-Bromo-4-chloroacetanilide Core
The 3-bromo-4-chloroacetanilide scaffold is a compelling target for investigation. It combines the electrophilic reactivity potential of chloro-substituted acetamides, known for their potent antifungal action, with the bio-enhancing properties of a bromine substituent.[6][11] Chloroacetamide derivatives are known to act as electrophiles, capable of forming covalent bonds with nucleophilic residues like cysteine in proteins, thereby irreversibly inhibiting their function.[12][13] The bromine atom at the 3-position can further enhance lipophilicity and modulate electronic distribution, potentially improving target engagement and cellular uptake. This dual-halogenated pattern presents a unique opportunity to develop novel therapeutic agents with potentially superior potency and a distinct mechanism of action.
Synthesis and Characterization of the Core Scaffold
Proposed Synthetic Pathway
The synthesis of 3-bromo-4-chloroacetanilide can be efficiently achieved via a multi-step electrophilic aromatic substitution pathway starting from a commercially available precursor. The causality behind this workflow is to first protect the reactive aniline group via acetylation, which also serves to activate the aromatic ring for subsequent halogenation. Bromination is then performed under controlled conditions to achieve the desired regioselectivity.
Experimental Protocol: Synthesis of 3-Bromo-4-chloroacetanilide
Step 1: Acetylation of 4-chloroaniline.
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-chloroaniline in 50 mL of glacial acetic acid.
While stirring, slowly add 12.0 mL of acetic anhydride to the solution.
Fit the flask with a reflux condenser and heat the mixture at 100°C for 1 hour.
Allow the reaction mixture to cool to room temperature, then pour it slowly into 250 mL of ice-cold water with vigorous stirring.
Collect the resulting white precipitate of 4-chloroacetanilide by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Step 2: Bromination of 4-chloroacetanilide.
In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the dried 4-chloroacetanilide (from Step 1) in 60 mL of glacial acetic acid.
In the dropping funnel, prepare a solution of 4.5 mL of bromine in 15 mL of glacial acetic acid.
Add the bromine solution dropwise to the stirred acetanilide solution over 30 minutes. Maintain the reaction temperature below 30°C.
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
Pour the reaction mixture into 300 mL of cold water containing a small amount of sodium bisulfite to quench any excess bromine.
Collect the crude 3-bromo-4-chloroacetanilide precipitate by vacuum filtration.
Recrystallize the product from an ethanol/water mixture to obtain the pure compound.[14]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-bromo-4-chloroacetanilide.
Physicochemical and Structural Characterization
To ensure the identity and purity of the synthesized compounds, a standard battery of analytical techniques is required.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the final product.[10]
Infrared (IR) Spectroscopy: IR analysis identifies key functional groups, such as the N-H and C=O stretches of the amide group and the C-Cl and C-Br bonds.
Melting Point Analysis: A sharp and defined melting point range indicates a high degree of purity for the crystalline solid.[15]
Evaluation of Biological Activity
Antimicrobial Potential
Given the known efficacy of chloroacetamide and halogenated aromatic compounds against various pathogens, evaluating the antimicrobial activity of 3-bromo-4-chloroacetanilide derivatives is a primary objective.[6][11][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]
Preparation:
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL.
Adjust the microbial suspensions to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
Assay Plate Setup:
In a 96-well microtiter plate, add 100 µL of appropriate broth to all wells.
Add 100 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
The final concentrations will typically range from 256 µg/mL to 0.5 µg/mL.
Inoculation and Incubation:
Inoculate each well with 10 µL of the prepared microbial suspension.
Include a positive control (microbes, no compound) and a negative control (broth only).
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
Data Analysis:
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Workflow Diagram: MIC Assay
Caption: Standard workflow for the broth microdilution MIC assay.
Data Presentation: Antimicrobial Activity
Compound
S. aureus (MIC, µg/mL)
E. coli (MIC, µg/mL)
C. albicans (MIC, µg/mL)
T. rubrum (MIC, µg/mL)
Derivative 1
Data
Data
Data
Data
Derivative 2
Data
Data
Data
Data
Control Drug
Data
Data
Data
Data
Anticancer Potential
Derivatives of acetanilide and other halogenated scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines.[7][17][18] Therefore, screening for anticancer potential is a logical and promising avenue of investigation.
Experimental Protocol: MTT Assay for Cell Viability
Cell Culture:
Seed human cancer cells (e.g., HCT-116 colon cancer, MDA-MB-231 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment:
Prepare serial dilutions of the test compound in the cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).
Include a vehicle control (DMSO-treated cells) and an untreated control.
Incubate the cells for 48-72 hours.
MTT Addition and Incubation:
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
Data Analysis:
Solubilize the formazan crystals by adding 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol).
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation: Anticancer Activity
Compound
HCT-116 (IC₅₀, µM)
MDA-MB-231 (IC₅₀, µM)
K-562 (IC₅₀, µM)
Derivative 1
Data
Data
Data
Derivative 2
Data
Data
Data
Doxorubicin
Data
Data
Data
Mechanistic Insights and Structure-Activity Relationships
Plausible Mechanisms of Action
The biological activity of 3-bromo-4-chloroacetanilide derivatives likely stems from their unique chemical structure.
Covalent Protein Inhibition: The chloroacetamide moiety is a known electrophile, or "warhead," capable of reacting with nucleophilic amino acid residues (primarily cysteine) on proteins.[12] This irreversible covalent modification can disrupt protein function, making it a powerful mechanism for inhibiting enzymes critical for pathogen survival or cancer cell proliferation.[13]
Disruption of Cellular Proteostasis: Widespread, off-target protein damage caused by reactive electrophiles can overwhelm the cell's protein quality control systems, leading to a global loss of proteostasis, induction of cellular stress, and eventual apoptosis.[12]
Enzyme Inhibition: As descendants of the acetanilide family, these derivatives may retain an affinity for COX enzymes or other related targets involved in signaling pathways.[1]
DNA Interaction: While less likely to be the primary mechanism, some complex aromatic compounds can interact with DNA through intercalation or groove binding, which can be evaluated through further biophysical assays.[18]
Potential Cellular Pathway Disruption
Caption: Proposed mechanism via covalent modification of a target protein.
Guiding Principles for SAR Studies
To optimize the biological activity of the 3-bromo-4-chloroacetanilide core, systematic structural modifications should be explored:
Modification of the Acyl Group: Replacing the acetyl group with other functionalities (e.g., larger alkyl chains, aromatic rings) can alter steric bulk and lipophilicity, potentially improving target binding.
Substitution at the Amide Nitrogen: Introducing small alkyl groups on the amide nitrogen can impact hydrogen bonding capabilities and metabolic stability.
Further Aromatic Ring Substitution: Adding other small electron-donating or electron-withdrawing groups to the available positions on the phenyl ring can fine-tune the electronic properties and reactivity of the scaffold.
Future Directions and Conclusion
The 3-bromo-4-chloroacetanilide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The preliminary rationale, supported by extensive literature on related compounds, strongly suggests potential for potent antimicrobial and anticancer activities.
Next Steps for Research:
Lead Optimization: Synthesize a library of derivatives based on the SAR principles outlined above to identify compounds with improved potency and selectivity.
Target Identification: Employ advanced techniques such as Activity-Based Protein Profiling (ABPP) to identify the specific cellular proteins that are covalently modified by the most active compounds.[12]
In Vivo Efficacy: Advance the most promising leads into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?
SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
Taylor & Francis Online. (2019, July 15). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections.
Chemistry Learner. (2011, November 16). Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Stability of N-(3-bromo-4-chlorophenyl)acetamide
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Formulation Scientists, and Medicinal Chemists
Executive Summary
N-(3-bromo-4-chlorophenyl)acetamide (CAS: 22459-83-2) is a halogenated acetanilide derivative often utilized as a scaffold in the synthesis of urea-based kinase inhibitors and antimicrobial agents.[1] Its thermodynamic stability is governed by the interplay between the robust intermolecular halogen bonding in the solid state and the electronic activation of the amide bond in solution.
Solid-State Status: Thermodynamically stable at ambient conditions with a high melting point (~135°C), driven by efficient crystal packing.
Solution Stability: Exhibits pH-dependent hydrolytic degradation. The electron-withdrawing nature of the 3-Br and 4-Cl substituents accelerates alkaline hydrolysis compared to unsubstituted acetanilide.
Critical Risk: Photolytic dehalogenation is the primary non-thermal degradation vector.
Physicochemical Baseline
Before assessing stability, the compound’s fundamental thermodynamic properties must be established.
The stability of the amide bond is electronically tuned by the phenyl ring substituents.
Electronic Effect: Both Bromine (position 3, meta) and Chlorine (position 4, para) are electron-withdrawing groups (EWG) via induction (
), though Chlorine has a weak resonance donation ().
Net Result: The phenyl ring is electron-deficient relative to acetanilide. This pulls electron density away from the amide nitrogen, increasing the electrophilicity of the carbonyl carbon.
Consequence:Increased susceptibility to nucleophilic attack (OH⁻) , reducing thermodynamic stability in basic media.
Solid-State Thermodynamics & Polymorphism
For pharmaceutical applications, the solid-state form determines the Gibbs free energy (
) and solubility.
Lattice Energy and Packing
The high melting point (135°C) relative to acetanilide (114°C) suggests a higher lattice energy (
Halogen Bonding: The 3-Br and 4-Cl atoms can act as Lewis acids (sigma-hole donors) interacting with Lewis bases (carbonyl oxygen or pi-systems) in neighboring molecules. This "halogen lock" restricts molecular rotation, increasing thermal stability.
Polymorphism Screening Strategy
Since specific polymorph data is sparse in public literature, researchers must assume polymorphism exists until proven otherwise. The thermodynamic stability of polymorphs follows the Ostwald Rule of Stages .
Diagram 1: Polymorph Stability Landscape
This diagram illustrates the energy relationship between metastable (kinetic) and stable (thermodynamic) forms.
Caption: Energy landscape showing the transition from high-energy amorphous states to the thermodynamically stable crystalline form.
Chemical Stability: Degradation Kinetics
In solution, the thermodynamic stability is defined by the resistance to hydrolysis.
Hammett Equation Prediction
We can predict the hydrolysis rate constant (
) relative to unsubstituted acetanilide () using the Hammett equation:
Reaction Constant (
): For base hydrolysis of anilides, is positive (typically +0.1 to +1.0 depending on conditions), meaning EWGs accelerate the reaction.
) which represents the equilibrium between the solid lattice and solvated state.
Preparation: Add excess solid N-(3-bromo-4-chlorophenyl)acetamide to 10 mL of media (pH 1.2, 4.5, 6.8, and water) in amber glass vials.
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (kinetic check) and 72 hours (thermodynamic endpoint).
Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).
Quantification: Analyze via HPLC-UV (254 nm).
Validation: Check the pH of the filtrate. If pH shifted >0.1 units, the buffer capacity was insufficient. Analyze the solid residue by XRPD to ensure no phase conversion (polymorph change) occurred during equilibration.
Protocol B: Solid-State Stress (DSC/TGA)
Objective: Define the thermal stability window and melting enthalpy (
).
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
Sample: 2–5 mg in a crimped aluminum pan (pinhole lid to allow outgassing).
Ramp: Heat from 30°C to 200°C at 10°C/min.
Acceptance Criteria:
Single sharp endotherm at ~135°C.
No exotherms (decomposition) prior to melting.
TGA Correlation: Weight loss < 0.5% up to the melting onset.
Protocol C: Forced Degradation (Stress Testing)
Objective: Validate the Hammett prediction of hydrolytic instability.
Stress Condition
Duration
Target Degradation
Notes
Acid (0.1 N HCl)
24h @ 60°C
5–20%
Monitor for aniline formation.
Base (0.1 N NaOH)
4h @ RT
5–20%
High Risk: Expect rapid hydrolysis.
Oxidation (3% H₂O₂)
24h @ RT
< 10%
Check for N-oxide formation.
Photo (UV/Vis)
1.2M Lux hours
Variable
High Risk: Homolytic cleavage of C-Br bond.
References
ChemicalBook. (2024). N-(3-bromo-4-chlorophenyl)acetamide Properties and Melting Point Data. Link
National Institutes of Health (PubChem). (2024). Compound Summary: N-(4-bromo-3-chlorophenyl)acetamide (Isomer Comparison). Link
Grieveson, L. et al. (2018). New synthetic path to pharmaceutically acceptable Vismodegib (Patent EP3381900A1). European Patent Office. (Describes synthesis of 3-bromo-4-chloroaniline intermediates). Link
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (Source for
synthesis protocol for N-(3-bromo-4-chlorophenyl)acetamide from aniline
Part 1: Executive Summary & Strategic Analysis Objective: Synthesize -(3-bromo-4-chlorophenyl)acetamide (Target 4 ) starting exclusively from Aniline. The Regiochemical Challenge: The synthesis of 3-bromo-4-chloro-substi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
Objective: Synthesize
-(3-bromo-4-chlorophenyl)acetamide (Target 4 ) starting exclusively from Aniline.
The Regiochemical Challenge:
The synthesis of 3-bromo-4-chloro-substituted anilides presents a classic "mismatch" in electrophilic aromatic substitution (EAS) directing effects.
Direct Halogenation Failure: Acetylation of aniline yields acetanilide. The acetamido group (-NHAc) is a strong ortho/para director.
Direct bromination of acetanilide yields 4-bromoacetanilide.
Direct chlorination yields 4-chloroacetanilide.
Subsequent halogenation of these intermediates invariably targets the position ortho to the strong activator (NHAc), yielding the 2,4-disubstituted pattern (e.g., 2-bromo-4-chloroacetanilide), not the desired 3,4-pattern.
The Solution: The "Anilinium" Meta-Switch Strategy
To access the 3-position (meta) relative to the nitrogen, we must invert the electronic character of the starting amine. By conducting the initial bromination in concentrated sulfuric acid, the aniline is converted to the anilinium ion (
), a strong electron-withdrawing group (EWG) that directs the incoming electrophile to the meta position.
Synthetic Pathway:
Meta-Bromination: Aniline
3-Bromoaniline (via Anilinium ion).
Protection: 3-Bromoaniline
3-Bromoacetanilide.
Directed Chlorination: 3-Bromoacetanilide
-(3-bromo-4-chlorophenyl)acetamide.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromoaniline (The Meta-Switch)
Rationale: This is the critical regiodefining step. Utilizing the anilinium ion prevents the formation of the thermodynamically favored 2,4,6-tribromoaniline.
Reagents:
Aniline (99.5%, ACS Reagent)
Sulfuric Acid (Concentrated, 98%)
Bromine (
, elemental)
Silver Sulfate (
) – Optional but recommended as a halogen carrier/scavenger to enhance yield.
Sodium Hydroxide (50% aq. solution)
Protocol:
Preparation of Anilinium Salt: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, place 50 mL of concentrated
. Cool to <5°C in an ice-salt bath.
Addition: Add Aniline (9.3 g, 100 mmol) dropwise over 20 minutes. Caution: Exothermic. Ensure internal temperature remains <10°C. The mixture will become a thick slurry of anilinium sulfate.
Bromination: Add finely powdered
(16 g, 50 mmol) if using. Then, add Bromine (16.0 g, 100 mmol) dropwise over 45 minutes.
Note: Without silver sulfate, reaction times are longer (4-6 hours) and yields lower due to slow kinetics on the deactivated ring.
Reaction: Stir the mixture at room temperature for 4 hours.
Work-up: Pour the reaction mixture onto 500 g of crushed ice.
Neutralization: Carefully basify the slurry to pH >10 using 50% NaOH solution. Caution: Extreme heat generation. Keep adding ice to maintain temp <50°C.
Extraction: Extract the liberated free amines with Diethyl Ether (
mL). Dry organics over and concentrate.
Purification: The crude oil contains ~50-60% 3-bromoaniline, mixed with 2-bromo and 4-bromo isomers. Purify via steam distillation (3-bromo isomer is less volatile) or fractional distillation under reduced pressure (120°C @ 15 mmHg).
QC Check:
NMR should show a triplet at 6.8-6.9 ppm (C2-H) and a doublet of doublets for C4/C6.
Step 2: Acetylation to 3-Bromoacetanilide
Rationale: Protects the amine and sets up the directing group for the final chlorination.
Dissolve 3-Bromoaniline (17.2 g, 100 mmol) in 100 mL of 1:1 Water/Ethanol.
Add Sodium Acetate (8.2 g).
Add Acetic Anhydride (12.2 g, 120 mmol) in one portion with vigorous stirring.
Heat to 60°C for 30 minutes, then cool to 0°C.
Isolation: The product precipitates as white crystals.[2][3] Filter and wash with cold water.[2][3][4][5]
Yield: Typically >90%.
Data: MP: 87-88°C.
Step 3: Regioselective Chlorination to Target
Rationale: We now have 3-bromoacetanilide. The acetamido group (Position 1) is a strong para-director. The bromine (Position 3) is a weak ortho/para-director.[6]
Site 2 (Ortho to NHAc, Ortho to Br): Sterically blocked.
Site 6 (Ortho to NHAc, Para to Br): Less favored electronically than para to NHAc.
Site 4 (Para to NHAc, Ortho to Br): The acetamido group's strong activation dominates, directing the chlorine to position 4.
Reagents:
3-Bromoacetanilide (10 g, 46.7 mmol)
N-Chlorosuccinimide (NCS) (6.5 g, 49 mmol)
Acetic Acid (glacial, 50 mL)
Protocol:
Dissolve 3-Bromoacetanilide in 50 mL glacial acetic acid in a 250 mL flask.
Add NCS in small portions over 15 minutes at room temperature.
Why NCS? NCS provides a controlled source of
(or radical Cl), avoiding over-chlorination often seen with gas.
Heating: Heat the mixture to 50°C for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).
Quench: Pour the mixture into 300 mL cold water.
Isolation: The product,
-(3-bromo-4-chlorophenyl)acetamide , precipitates as an off-white solid.
Purification: Recrystallize from Ethanol/Water.
Part 3: Data Visualization & Logic
Reaction Pathway Diagram
Caption: Stepwise synthesis exploiting the pH-dependent directing effect of the amine to install the meta-bromine, followed by standard directing effects for the final chlorination.
Process Data Summary
Step
Transformation
Reagents
Key Mechanism
Typical Yield
1
Aniline 3-Bromoaniline
EAS on deactivated cation (Meta)
45-55%
2
3-Bromoaniline 3-Bromoacetanilide
Nucleophilic Acyl Substitution
90-95%
3
3-Bromoacetanilide Target
NCS, AcOH
EAS (Para to NHAc dominates)
75-80%
Part 4: Quality Control & Validation
Expected Analytical Data for
-(3-bromo-4-chlorophenyl)acetamide:
NMR (400 MHz, ):
10.15 (s, 1H, -NH).
8.05 (d, J=2.2 Hz, 1H, H-2) – The proton between Br and NHAc is deshielded and shows meta-coupling.
7.55 (d, J=8.8 Hz, 1H, H-5) – Ortho to Chlorine.
7.45 (dd, J=8.8, 2.2 Hz, 1H, H-6).
2.06 (s, 3H, ).
Critical Impurity Check:
Check for
-(2-bromo-4-chlorophenyl)acetamide : This impurity arises if Step 1 failed (para-bromination) or if Step 3 occurred at the wrong position. It is distinguished by a doublet at ~8.2 ppm (H-3) and different coupling constants.
References
Derbyshire, D. H., & Waters, W. A. (1950). The bromination of aniline and acetanilide.[4][7][8] Journal of the Chemical Society, 564-573. Link
Grounding: Establishes the protocol for meta-bromin
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Grounding: Theoretical basis for directing effects of anilinium ions vs. free amines.
Application Note: Chemoselective Buchwald-Hartwig Amination of N-(3-bromo-4-chlorophenyl)acetamide
Executive Summary This guide details the chemoselective Buchwald-Hartwig amination of N-(3-bromo-4-chlorophenyl)acetamide. The substrate presents a classic "dihaloarene" challenge: distinguishing between two halogenated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the chemoselective Buchwald-Hartwig amination of N-(3-bromo-4-chlorophenyl)acetamide. The substrate presents a classic "dihaloarene" challenge: distinguishing between two halogenated sites (aryl bromide vs. aryl chloride) while preserving the acetamide functionality.
By leveraging the kinetic rates of oxidative addition (Ar-Br
Ar-Cl), researchers can exclusively functionalize the C3 position. This note provides two validated protocols: Method A (Standard High-Throughput) using NaOtBu/Xantphos for robust substrates, and Method B (High Tolerance) using CsCO/BrettPhos for base-sensitive amines or to strictly prevent side-reactions at the acetamide nitrogen.
Scientific Foundation & Mechanism
The Chemoselectivity Hierarchy
The success of this reaction relies on the rate of Oxidative Addition (OA) , the first and rate-determining step in the catalytic cycle for aryl halides. Palladium(0) inserts into carbon-halogen bonds following a distinct reactivity order governed by Bond Dissociation Energy (BDE) and the stability of the resulting Pd(II) complex.
Reactivity Order: Ar-I > Ar-Br
Ar-Cl > Ar-F
Implication: Under controlled temperatures (<100 °C) and appropriate ligand influence, the Pd(0) catalyst will insert exclusively into the C3-Br bond. The C4-Cl bond remains inert, serving as a handle for subsequent functionalization (e.g., Suzuki coupling).
The Acetamide Challenge
The acetamide group (-NHCOCH
) possesses an acidic proton (pKa 21 in DMSO).
Risk: Strong bases like Lithium Hexamethyldisilazide (LiHMDS) or Sodium tert-butoxide (NaOtBu) can deprotonate the amide. While this rarely stops the reaction, it can sequester the catalyst or lead to competitive
-arylation of the acetamide itself (though this is kinetically slower than primary amine coupling).
Solution: Use weak carbonate bases (Cs
CO) or ensure the external amine nucleophile is used in slight excess to outcompete the acetamide.
Visualizing the Pathway
The following diagram illustrates the kinetic decision point where the catalyst discriminates between the Bromine and Chlorine sites.
Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at the C-Br bond over the C-Cl bond.[1]
Strategic Considerations
Ligand Selection[2]
Xantphos: A bidentate ligand with a wide bite angle. Excellent for preventing
-hydride elimination and generally favors reductive elimination. It is the "workhorse" for primary amines.
BrettPhos / RuPhos: Bulky monodentate biaryl phosphines (Buchwald ligands). These are superior if the coupling amine is sterically hindered or if a weaker base (carbonate) is required.
Seal the vessel and purge with inert gas for 5 minutes.
Inject anhydrous 1,4-Dioxane (4.0 mL) via syringe.
Inject the Amine Partner (1.2 mmol, 1.2 equiv). Note: If amine is solid, add in Step 2.
Reaction:
Heat the mixture to 80 °C in an oil block.
Stir vigorously for 4–12 hours.
Monitor: Check via TLC or LCMS. Look for consumption of starting material (Br-SM) and appearance of product. The Cl-SM (de-brominated byproduct) should be minimal.
CO (650 mg, 2.0 mmol). Must be finely ground and dry.
Solvent:
Add anhydrous t-Amyl Alcohol or Toluene (4 mL).
Add Amine Partner (1.1 mmol).
Reaction:
Heat to 90–100 °C . (Carbonate bases require slightly higher heat/time than alkoxides).
Run for 12–24 hours.
Workup:
Same as Method A.
Signaling & Workflow Diagram
The following diagram outlines the experimental decision-making process and the catalytic cycle specific to this substrate.
Figure 2: Experimental workflow and catalytic progression.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
No Reaction
Catalyst poisoning or oxidation.
Ensure strict inert atmosphere (Ar/N). Switch to a precatalyst (e.g., Xantphos Pd G3) to ensure active Pd(0) generation.
Hydrodehalogenation (Product is des-bromo)
-hydride elimination from amine or solvent.
Switch to Method B (Toluene/CsCO). Lower temperature to 60–70 °C.
Reaction at Cl site
Temperature too high; Ligand too active.
Do not exceed 100 °C. Ensure the reaction is stopped immediately upon consumption of Br-SM.
Acetamide Hydrolysis
Base too strong (NaOtBu) + wet solvent.
Switch to Method B (CsCO). Ensure solvents are anhydrous (<50 ppm water).
References
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][3][6][7][8] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on Ar-Cl inertness relative to Ar-Br). [Link]
Technical Support Center: Synthesis of N-(3-bromo-4-chlorophenyl)acetamide
Strategic Route Selection: The "Why" Behind the Protocol Before optimizing yield, one must validate the synthetic route. A common error in synthesizing N-(3-bromo-4-chlorophenyl)acetamide is attempting to halogenate an e...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Route Selection: The "Why" Behind the Protocol
Before optimizing yield, one must validate the synthetic route. A common error in synthesizing N-(3-bromo-4-chlorophenyl)acetamide is attempting to halogenate an existing acetanilide scaffold.
The Regioselectivity Trap
Direct bromination of N-(4-chlorophenyl)acetamide is chemically intuitive but regiochemically flawed for this specific isomer.
The Director Conflict: The acetamido group (-NHCOCH₃) is a strong ortho/para activator. The chloro group (-Cl) is a weak ortho/para director (deactivator).
The Outcome: Bromination of 4-chloroacetanilide occurs predominantly at the 2-position (ortho to the strong -NHAc group), yielding the 2-bromo isomer, not the desired 3-bromo isomer.
Figure 1: Regiochemical analysis demonstrating why direct bromination fails to yield the target isomer efficiently.
Optimized Experimental Protocol
This protocol is designed for 95%+ purity and 85-90% isolated yield . It utilizes a buffered acetylation system to prevent diacetylation and minimize hydrolysis.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Critical Note
3-Bromo-4-chloroaniline
1.0
Limiting Reagent
Ensure free base form (not HCl salt).
Acetic Anhydride (Ac₂O)
1.1 - 1.2
Acetylating Agent
Excess ensures full conversion; too much risks diacetylation.
Glacial Acetic Acid
Solvent (5-10V)
Solvent/Catalyst
Promotes proton transfer; solubilizes aniline.
Sodium Acetate (NaOAc)
1.2
Base / Buffer
Neutralizes generated AcOH; prevents protonation of amine.
Zinc Dust (Optional)
< 0.1 wt%
Antioxidant
Prevents oxidation of aniline (color formation).
Step-by-Step Methodology
Dissolution: In a round-bottom flask, dissolve 3-bromo-4-chloroaniline (1.0 eq) in Glacial Acetic Acid (5 volumes).
Checkpoint: If the solution is dark brown/red, add a pinch of Zinc dust to reduce oxidized impurities.
Buffering: Add Sodium Acetate (1.2 eq). The mixture may become a slurry.
Addition: Add Acetic Anhydride (1.1 eq) dropwise over 10 minutes at room temperature.
Exotherm Control: The reaction is exothermic. Maintain internal temp < 40°C to prevent side reactions.
Reaction: Stir at room temperature for 1-2 hours.
Validation: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The aniline spot (more polar/streaking) should disappear.
Quench & Precipitation: Pour the reaction mixture slowly into Ice Water (10 volumes) with vigorous stirring.
Mechanics: This hydrolyzes excess Ac₂O and precipitates the hydrophobic product.
Isolation: Stir the aqueous slurry for 30 minutes to ensure granular precipitate formation (prevents oiling out). Filter via vacuum.[1][2]
Purification: Wash the cake with water (3x) to remove acid. Recrystallize from Ethanol/Water (95:5) if purity is <98%.
Root Cause 1: Old Acetic Anhydride. Ac₂O hydrolyzes to acetic acid over time.
Fix: Distill Ac₂O before use or increase equivalents to 1.5.
Root Cause 2: Amine Protonation.[3] If the reaction is too acidic, the amine forms an unreactive ammonium salt (
).
Fix: Ensure Sodium Acetate is added.[1][4] It buffers the pH, keeping the amine nucleophilic (
).
Issue 2: Product "Oiling Out" (Sticky Solid)
Symptoms: Product forms a gummy oil at the bottom of the flask upon quenching, trapping impurities.
Mechanism: Rapid precipitation of a compound with a low melting point or high lipophilicity.
Protocol Adjustment:
Do not pour the reaction into water. Instead, add water dropwise to the reaction mixture while stirring.
Seed the mixture with a pure crystal of N-(3-bromo-4-chlorophenyl)acetamide during addition.
Chill the oily mixture to 0-5°C and scratch the glass side; this induces nucleation.
Issue 3: Colored Impurities (Pink/Red/Brown)
Symptoms: Product is off-white or pink.
Mechanism: Halo-anilines are prone to air oxidation, forming azo/azoxy compounds or quinone imines.
Fix:
Prophylactic: Add 1-5% mol Zinc dust during the dissolution step.
Remedial: Recrystallize using Ethanol with activated charcoal (carbon). Filter hot.
Issue 4: Diacetylation (N,N-diacetyl derivative)
Symptoms: Lower melting point; extra spot on TLC (less polar than product).
Mechanism: Reaction of the amide product with excess Ac₂O at high temperatures.
Fix: Strictly control temperature (< 50°C). Avoid large excesses of Ac₂O (> 1.5 eq).
Diagnostic Workflow
Use this decision tree to diagnose yield issues in real-time.
Figure 2: Diagnostic workflow for troubleshooting common synthetic deviations.
References
Regioselectivity in Electrophilic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the directing effects of Amide vs. Halogen).
Acetylation Protocols & Green Chemistry
Sahoo, A. K., et al. (2019).[5] "One Pot Sequential Synthesis of N-[2-(Phenylsulfinyl)phenyl]acetamides." European Journal of Organic Chemistry.[5] Link
Satish, M., et al. (2020). "Acetylation of Aromatic Amines: Use Of Acidic Catalyst." International Journal of Creative Research Thoughts.[6] Link
Synthesis of Haloacetanilides
Organic Syntheses, Coll.[7] Vol. 1, p. 111 (1941). "N-Bromoacetamide and related compounds." Link (Provides foundational workup procedures for halo-amides).
PubChem Compound Summary for CID 2746295: N-(4-bromo-3-chlorophenyl)acetamide.[8] Link (Verification of chemical structure and identifiers).
Technical Support Center: Purification of Crude N-(3-bromo-4-chlorophenyl)acetamide
Welcome to the technical support center for the purification of N-(3-bromo-4-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-(3-bromo-4-chlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of N-(3-bromo-4-chlorophenyl)acetamide.
Question 1: My recrystallization attempt resulted in an "oiling out" phenomenon instead of crystalline solid. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common issue with several root causes.
Causality 1: High Impurity Load. A high concentration of impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture. The crude solid is essentially "melting" in the hot solvent rather than dissolving.
Causality 2: Inappropriate Solvent Choice. If the boiling point of your recrystallization solvent is higher than the melting point of your compound, the compound will melt before it dissolves, forming an oil.
Causality 3: Supersaturation and Rapid Cooling. If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, crashing out as an amorphous, oily liquid.
Solutions:
Pre-Purification: If the crude material is heavily contaminated, consider a preliminary purification step. A simple acid-base liquid-liquid extraction can remove basic starting materials (3-bromo-4-chloroaniline) or acidic by-products.[1][2]
Solvent System Adjustment:
Use a solvent with a lower boiling point.
Employ a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid (cloudy). Add a few drops of the good solvent to redissolve the oil and then allow the solution to cool slowly.[3][4] For N-(3-bromo-4-chlorophenyl)acetamide, an ethanol/water or acetone/hexane system is a good starting point.[4]
Controlled Cooling: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Avoid directly placing the hot flask into an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.[5]
Question 2: I performed a recrystallization, but my product is still colored and TLC analysis shows a persistent impurity. What are my next steps?
Answer: This indicates the presence of impurities with solubility properties very similar to your target compound or colored by-products that are difficult to remove by crystallization alone.
For Colored Impurities: Highly conjugated by-products are often intensely colored. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration during the recrystallization process.[6] Use charcoal sparingly, as it can also adsorb your desired product.
For Persistent Soluble Impurities: When an impurity co-crystallizes with your product, an alternative purification method is necessary. Flash column chromatography is the method of choice here.[7][8]
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluent).[9]
Strategy: N-(3-bromo-4-chlorophenyl)acetamide is a moderately polar compound due to the amide group. Unreacted starting material (3-bromo-4-chloroaniline) is slightly more polar. A typical eluent system would be a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
Question 3: My column chromatography is providing poor separation between my product and an impurity. How can I optimize the separation?
Answer: Poor separation (co-elution) in column chromatography means the resolution is insufficient. This can be addressed by modifying several parameters.
Optimize the Eluent System: This is the most critical factor. If spots are too close on the TLC plate, the separation on the column will be poor. The ideal TLC shows your product with an Rf (retention factor) value between 0.25 and 0.40, and a clear separation from impurities.
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% to 20% ethyl acetate in hexane).
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.
For difficult separations: Try a different solvent system altogether. Sometimes adding a small amount of a third solvent (e.g., dichloromethane or a trace of triethylamine for basic compounds) can significantly alter selectivity.
Improve Column Packing: Air bubbles or channels in the silica gel will lead to band broadening and poor separation. Ensure the silica is packed as a uniform, homogenous slurry.
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude N-(3-bromo-4-chlorophenyl)acetamide?A1: The impurities are almost always related to the synthetic route. Assuming the synthesis is the acetylation of 3-bromo-4-chloroaniline with acetic anhydride or acetyl chloride, you can expect:
Unreacted 3-bromo-4-chloroaniline: A basic impurity that can be removed with an acidic wash (e.g., 1M HCl).
Acetic Acid: An acidic by-product, removable with a basic wash (e.g., saturated NaHCO3 solution).
Diacetylated Product: N-(3-bromo-4-chlorophenyl)-N-acetylacetamide, a less polar impurity.
Water: Can be removed by washing the organic layer with brine and drying over an anhydrous salt like MgSO4 or Na2SO4.
Q2: How do I properly assess the purity of my final product?A2: A combination of techniques should be used:
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
Spectroscopic Methods:
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the structure and assessing purity. Integration of the peaks should correspond to the expected proton ratios. The absence of peaks from starting materials or solvents confirms purity.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: What are the key safety precautions when handling these chemicals?A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Halogenated aromatic compounds should be handled with care as they can be irritants and have unknown long-term toxicity.[10] Refer to the Safety Data Sheet (SDS) for N-(3-bromo-4-chlorophenyl)acetamide and all solvents and reagents used.
Visualized Workflows and Logic
Caption: Decision workflow for purifying the target compound.
Caption: Step-by-step recrystallization process flow.
Experimental Protocols
Protocol 1: Purification via Liquid-Liquid Extraction and Recrystallization
This protocol is ideal as a first-pass purification for removing ionic impurities before recrystallization.
Dissolution: Dissolve the crude N-(3-bromo-4-chlorophenyl)acetamide (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc, 100 mL) in a separatory funnel.
Acid Wash: Add 50 mL of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like unreacted 3-bromo-4-chloroaniline.[11]
Base Wash: Add 50 mL of saturated NaHCO3 (aq). Shake and vent as before. Drain the lower aqueous layer. This removes acidic impurities like acetic acid.
Brine Wash: Add 50 mL of saturated NaCl (aq) (brine). Shake and drain the aqueous layer. This helps to break any emulsions and removes the bulk of dissolved water from the organic layer.
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, neutralized solid.
Recrystallization:
Transfer the solid to a clean Erlenmeyer flask.
Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
If the solution is clear, proceed to the next step. If not, perform a hot filtration.[3]
Slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to clarify.
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (50:50), and dry under vacuum.
Protocol 2: Purification via Flash Column Chromatography
This method is used when recrystallization fails or when very high purity is required.
Adsorbent Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to move your compound down the column.
Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(3-bromo-4-chlorophenyl)acetamide.
Data Summary
Table 1: Common Solvents & Systems for Purification
Purification Method
Solvent/System
Rationale & Use Case
Recrystallization
Ethanol/Water
Good for moderately polar compounds. Ethanol is a "good" solvent, water is a "poor" solvent.[12]
Acetone/Hexane
Acetone provides good solubility, while hexane induces precipitation upon cooling.[4]
Toluene
Can be effective for aromatic compounds, but higher boiling point may risk oiling out.
Column Chromatography
Hexane/Ethyl Acetate
A standard, versatile system. Polarity is easily tuned by varying the ratio.
Dichloromethane/Methanol
A more polar system for compounds that do not move with Hexane/EtOAc.
Liquid-Liquid Extraction
Ethyl Acetate & Water
Standard immiscible pair for separating organic products from aqueous wash solutions.[13]
Reeves, J. T., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(21), 5780–5783. [Link]
Lang, K., et al. (2011). Amide bond formation and N-deacylation on solid phase using electron-deficient N-acyl-1,4-dihydropyridines. Organic & Biomolecular Chemistry, 9(18), 6313-6320. [Link]
Sahu, N. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Preprints.org. [Link]
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. [Link]
Veeprho. Acetamide Impurities and Related Compound. [Link]
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. [Link]
Technical Support Center: Stability of N-(3-bromo-4-chlorophenyl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stab...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of N-(3-bromo-4-chlorophenyl)acetamide, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is N-(3-bromo-4-chlorophenyl)acetamide and why is its stability important?
N-(3-bromo-4-chlorophenyl)acetamide is a halogenated aromatic amide. Its chemical structure is available from resources like PubChem (CID 2746295).[1] In drug development, the stability of a molecule is a critical quality attribute that affects its safety and efficacy.[2][3][4] Understanding its stability under various stress conditions, such as acidic environments, is essential for developing stable formulations, determining appropriate storage conditions, and establishing a shelf-life.[2][3][4][5] Regulatory bodies like the FDA and international guidelines such as ICH (International Council for Harmonisation) mandate stress testing to identify potential degradation products and understand degradation pathways.[2][3][6]
Q2: Is N-(3-bromo-4-chlorophenyl)acetamide expected to be stable in acidic conditions?
Generally, amides are more resistant to hydrolysis than esters, but they can undergo hydrolysis under either acidic or basic conditions, typically requiring heat. The acid-catalyzed hydrolysis of amides is a known chemical transformation.[7][8] The stability of N-(3-bromo-4-chlorophenyl)acetamide in acidic conditions will depend on several factors including the pH, temperature, and the specific acid used.[9][10] The presence of electron-withdrawing halogen substituents on the phenyl ring can also influence the rate of hydrolysis.
Q3: What are the likely degradation products of N-(3-bromo-4-chlorophenyl)acetamide under acidic conditions?
The primary degradation pathway for N-(3-bromo-4-chlorophenyl)acetamide under acidic conditions is hydrolysis of the amide bond.[7][8] This reaction would yield 3-bromo-4-chloroaniline and acetic acid.
Under strongly acidic conditions, the resulting amine (3-bromo-4-chloroaniline) will be protonated to form its corresponding ammonium salt.[11] It is crucial to identify and characterize such degradation products as they could have different toxicological profiles than the parent compound.
Q4: What are the initial recommended conditions for an acid stability (forced degradation) study?
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.[2][3][5] According to ICH guidelines, a good starting point for acid hydrolysis studies is to use 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][6][12] The experiment is often initiated at room temperature. If no significant degradation is observed, the temperature can be elevated, typically in 10°C increments (e.g., 50°C, 60°C, 70°C).[2][13] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being secondary or tertiary products from over-stressing the molecule.[6]
Troubleshooting Guide
This section addresses common issues encountered during the acid stability testing of N-(3-bromo-4-chlorophenyl)acetamide.
Problem 1: No degradation or very slow degradation is observed even at elevated temperatures with 1 M HCl.
Causality:
Inherent Stability: N-arylacetamides can be quite stable, and the electron-withdrawing nature of the bromine and chlorine atoms on the phenyl ring may further decrease the electron density on the amide carbonyl, making it less susceptible to protonation and subsequent nucleophilic attack by water.
Insufficient Stress: The conditions (acid concentration, temperature, and time) may not be harsh enough to induce significant degradation.
Poor Solubility: If the compound has low solubility in the acidic aqueous medium, the reaction rate will be limited by the dissolution rate.
Solutions:
Increase Stress Conditions:
Increase Acid Concentration: While 1 M is a standard starting point, carefully increasing the acid concentration can accelerate hydrolysis. However, be cautious of potential side reactions at very high acidities.
Increase Temperature: Increase the temperature in controlled increments. Refluxing the solution is a common practice for resistant compounds.[7]
Extend Exposure Time: If increasing concentration and temperature is not feasible or desirable, extending the duration of the experiment can yield sufficient degradation.[2][13]
Address Solubility Issues:
Use a Co-solvent: A small amount of a water-miscible organic solvent (e.g., methanol, ethanol, or acetonitrile) can be added to improve the solubility of N-(3-bromo-4-chlorophenyl)acetamide in the acidic solution.[2] It is critical to run a control experiment with the co-solvent alone to ensure it does not participate in the degradation reaction.
Problem 2: Excessive degradation (>20%) is observed, potentially leading to secondary degradation products.
Causality:
Overly Harsh Conditions: The combination of acid concentration, temperature, and time is too severe for the molecule's stability profile.
Solutions:
Reduce Stress Conditions:
Lower Acid Concentration: Decrease the molarity of the acid (e.g., from 1 M to 0.1 M or 0.01 M HCl).[13]
Lower Temperature: Conduct the experiment at a lower temperature.
Reduce Exposure Time: Sample the reaction mixture at earlier time points. A time-course study is highly recommended to understand the degradation kinetics.
Problem 3: The analytical method (e.g., HPLC) shows poor separation between the parent compound and its degradation products.
Causality:
Inadequate Chromatographic Conditions: The mobile phase composition, column chemistry, or gradient profile may not be optimized for resolving the parent drug from its more polar degradation product (3-bromo-4-chloroaniline).
Solutions:
Method Development and Optimization:
Adjust Mobile Phase pH: The retention of the basic degradation product (3-bromo-4-chloroaniline) will be highly dependent on the pH of the mobile phase. Experiment with different pH values to achieve optimal separation.
Modify Gradient Elution: If using a gradient, adjust the slope and duration to improve the resolution between peaks.
Screen Different Columns: Evaluate columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for your analytes.
Use a Stability-Indicating Method: The goal of a forced degradation study is to develop and validate a stability-indicating analytical method that can separate, detect, and quantify the active pharmaceutical ingredient and its degradation products.[2][6]
Experimental Protocols & Data
Protocol: Acid-Catalyzed Forced Degradation Study
This protocol provides a step-by-step methodology for conducting a forced degradation study of N-(3-bromo-4-chlorophenyl)acetamide under acidic conditions.
Volumetric flasks, pipettes, and other standard laboratory glassware
HPLC system with a UV detector
pH meter
Water bath or heating block
2. Sample Preparation:
Prepare a stock solution of N-(3-bromo-4-chlorophenyl)acetamide (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Prepare the acidic stress solution (e.g., 1 M HCl).
3. Stress Conditions:
In a volumetric flask, add a known volume of the stock solution and dilute with the 1 M HCl to the final desired concentration (e.g., 100 µg/mL).
Prepare a control sample by diluting the stock solution with the dissolution solvent (e.g., 50:50 methanol:water) to the same final concentration.
Incubate the stressed sample and a blank (1 M HCl) at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
Immediately neutralize the aliquot with an equivalent amount of NaOH solution (e.g., 1 M NaOH) to stop the degradation reaction.
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Analysis:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile).
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: Determined from the UV spectrum of N-(3-bromo-4-chlorophenyl)acetamide.
Column Temperature: 30°C
5. Data Analysis:
Calculate the percentage of degradation using the peak areas from the HPLC chromatograms.
% Degradation = [ (Initial Area - Area at time t) / Initial Area ] * 100
Identify potential degradation products by comparing the chromatograms of the stressed samples with the control. Mass spectrometry (LC-MS) can be used for definitive identification.
Data Presentation: Example Acid Stability Data
Stress Condition
Time (hours)
% Degradation of N-(3-bromo-4-chlorophenyl)acetamide
Peak Area of 3-bromo-4-chloroaniline (Arbitrary Units)
1 M HCl at 60°C
0
0
0
2
3.5
15,234
4
7.2
31,456
8
13.8
60,123
24
38.5
168,987
Visualizations
Mechanism of Acid-Catalyzed Amide Hydrolysis
The acid-catalyzed hydrolysis of an amide generally proceeds through a multi-step mechanism. The initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][11][14][15]
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of N-(3-bromo-4-chlorophenyl)acetamide.
Experimental Workflow for Forced Degradation Study
A systematic workflow is essential for conducting a successful forced degradation study.
Caption: Workflow for an acid-catalyzed forced degradation study.
References
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(1), 30-37. [Link]
Bagal, D. B., et al. (2013). Forced degradation of aripiprazole: A new intermediate and degradation pathways. Journal of Pharmaceutical and Biomedical Analysis, 83, 233-241. [Link]
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
LibreTexts Chemistry. (2021). 24.4: Hydrolysis of Amides. [Link]
PubChem. (n.d.). N-(3-Bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]
Singh, R., & Singh, S. (2015). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical Education and Research, 6(1), 1-10. [Link]
Veeprho. (2020). Stress Testing Study Design. [Link]
Comparative Diagnostic Guide: 1H NMR Interpretation of N-(3-bromo-4-chlorophenyl)acetamide
Executive Summary & Strategic Context In drug development and organic synthesis, N-(3-bromo-4-chlorophenyl)acetamide is frequently encountered as an intermediate, often synthesized via the acetylation of 3-bromo-4-chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In drug development and organic synthesis, N-(3-bromo-4-chlorophenyl)acetamide is frequently encountered as an intermediate, often synthesized via the acetylation of 3-bromo-4-chloroaniline .
For researchers, the critical analytical challenge is not merely "assigning peaks" but validating conversion and ensuring isomeric purity . This guide moves beyond standard spectral listing to provide a comparative analysis between the product (Acetamide) and its precursor (Aniline).
The Core Analytical Directive:
Target: Confirm complete consumption of the amine precursor.
Diagnostic Signal: The "Deshielding Shift" of the aromatic proton at position 2 (H2) and the appearance of the acetyl methyl singlet.
Solvent System: DMSO-d6 is the required standard for this analysis to visualize the amide proton (
) and prevent exchange broadening common in .
Structural Logic & Proton Assignment
To interpret the spectrum, we must first map the proton environments. The molecule possesses three distinct aromatic environments due to the asymmetric 3,4-substitution pattern.
The Spin System (Aromatic Region)
H2 (Position 2): Located between the Acetamide (
) and Bromine (). This proton is sterically crowded and electronically unique.
H5 (Position 5): Located ortho to Chlorine (
).
H6 (Position 6): Located ortho to the Acetamide group.
Graphviz Logic Tree: Aromatic Assignment
The following logic tree illustrates the decision process for assigning the aromatic multiplets based on coupling constants (
-values).
Figure 1: Decision logic for assigning the 1,2,4-trisubstituted benzene ring protons based on splitting patterns.
Comparative Analysis: Precursor vs. Product
This section provides the experimental data required to validate the reaction. The shift in the aromatic protons is the most reliable indicator of reaction progress, driven by the electronic difference between the electron-donating Amino group (
) and the less donating/withdrawing Acetamide group ().
Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6)[2]
In the aniline precursor , the lone pair on the nitrogen donates electron density strongly into the ring (Resonance), significantly shielding the ortho protons (H2 and H6). H2 appears upfield (approx 6.9 ppm).
In the acetamide product , the nitrogen lone pair is delocalized into the carbonyl group (
), reducing its donation to the ring. Furthermore, the magnetic anisotropy of the carbonyl group (deshielding cone) affects the ortho protons. Consequently, H2 shifts dramatically downfield to ~8.1 ppm .
QC Rule: If you see a doublet around 6.9 ppm, your reaction is incomplete.
The Methyl Singlet:
The appearance of a sharp singlet integrating to 3 protons at 2.07 ppm is the primary confirmation of the acetyl group incorporation.
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO pentet to 2.50 ppm .
Acquisition Parameters:
Pulse Angle:
(standard).
Relaxation Delay (d1):
second (ensure methyl relaxation).
Scans (ns): 16 (usually sufficient for >10mg).
Troubleshooting & Impurity Profiling
When analyzing the spectrum, look for these common specific impurities:
Residual Acetic Acid: Singlet at 1.91 ppm (in DMSO). This is a common byproduct of acetylation using acetic anhydride.
Rotamers: In rare cases (usually at low temperatures), acetanilides can show rotameric peaks (cis/trans amide bond). In DMSO at room temperature, this is typically averaged, but line broadening of the Methyl group may indicate restricted rotation.
Water: Variable broad singlet around 3.33 ppm in DMSO.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Foundational text for substituent additivity rules).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Verified source for analogous 4-chloroacetanilide and 3-bromoaniline spectra). Link
mass spectrometry fragmentation pattern of N-(3-bromo-4-chlorophenyl)acetamide
Executive Summary In pharmaceutical impurity profiling and metabolite identification, N-(3-bromo-4-chlorophenyl)acetamide represents a challenging analyte due to its mixed halogenation. Unlike simple acetanilides (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical impurity profiling and metabolite identification, N-(3-bromo-4-chlorophenyl)acetamide represents a challenging analyte due to its mixed halogenation. Unlike simple acetanilides (e.g., Acetaminophen) or mono-halogenated analogs, this compound exhibits a complex isotopic signature and a specific fragmentation pathway governed by the lability of the C-Br bond versus the C-Cl bond.
This guide provides an objective, data-driven comparison of the mass spectral behavior of N-(3-bromo-4-chlorophenyl)acetamide against its mono-halogenated counterparts. It establishes the Isotopic Fingerprint and Ketene Loss as the two primary validation criteria for positive identification.
Part 1: The Isotopic Fingerprint (Theoretical Grounding)
The most definitive feature of N-(3-bromo-4-chlorophenyl)acetamide in Mass Spectrometry (MS) is not its fragmentation, but its molecular ion (
) cluster. The simultaneous presence of Bromine () and Chlorine () creates a unique "Triplet" pattern that distinguishes it from impurities containing only one halogen type.
Isotopic Abundance Logic
Bromine: Contributes a 1:1 intensity ratio separated by 2 Da.[1]
Chlorine: Contributes a 3:1 intensity ratio separated by 2 Da.
Combined (Br + Cl): The mathematical convolution results in an approximate 3:4:1 ratio for ions at
, , and .
Visualization: Isotopic Probability Tree
The following diagram illustrates the combinatorial logic generating the M+ cluster.
Figure 1: Combinatorial generation of the M, M+2, and M+4 isotopic cluster. Note that the M+2 peak is the summation of two pathways (
and ), making it the base peak of the cluster in many scans.
Part 2: Fragmentation Mechanics (EI Source)
Under Electron Impact (EI, 70 eV), the molecule undergoes predictable cleavage. The acetamide group directs the primary fragmentation, while the halogens dictate secondary losses.
Primary Pathway: The McLafferty-Like Rearrangement (Ketene Loss)
Acetanilides characteristically lose the acetyl group as a neutral ketene molecule (
, 42 Da). This restores the amine functionality, yielding a substituted aniline cation.
Secondary Pathway: Halogen Scavenging
Once the aniline ion is formed, the ring destabilizes.
Bromine Loss: The C-Br bond is weaker than the C-Cl bond.[2] Loss of a bromine radical (
, 79/81 Da) is the dominant secondary step.
Chlorine Loss: Loss of chlorine (
) is observed but typically at lower intensity than bromine loss.
Visualization: Fragmentation Pathway
Figure 2: Step-wise fragmentation mechanism under 70 eV Electron Impact.
Part 3: Comparative Analysis
The table below compares the target compound against its most common structural analogs. This data is critical for researchers attempting to distinguish impurities in a synthesis mixture.
Table 1: MS Profile Comparison of Halogenated Acetanilides
Feature
N-(3-bromo-4-chlorophenyl)acetamide (Target)
N-(4-chlorophenyl)acetamide (Analog A)
N-(4-bromophenyl)acetamide (Analog B)
Molecular Weight
~248.5 Da
169.6 Da
214.1 Da
Isotopic Pattern (M+)
Triplet (3:4:1) (Distinctive Br+Cl signature)
Doublet (3:1) (Typical Cl signature)
Doublet (1:1) (Typical Br signature)
Base Peak (Likely)
m/z 205/207 (Aniline ion) or m/z 43 ()
m/z 127 (Aniline ion)
m/z 171 (Aniline ion)
Ketene Loss (M-42)
Yes (Transitions to m/z 205 cluster)
Yes (Transitions to m/z 127 cluster)
Yes (Transitions to m/z 171 cluster)
Halogen Loss
Sequential (Br then Cl)
Single loss (Cl)
Single loss (Br)
Resolution Difficulty
High (Requires isotopic pattern recognition)
Low
Low
Key Differentiator
While all three compounds exhibit the loss of 42 Da (Ketene), only the target compound will show a fragment ion at m/z 126/128 (corresponding to the loss of Br from the aniline intermediate) and the complex M+ isotopic cluster.
Part 4: Experimental Protocols
To ensure reproducibility and valid identification, the following protocols for GC-MS (EI) and LC-MS (ESI) are recommended.
Protocol A: GC-MS (Structural Elucidation)
Objective: Obtain fingerprint fragmentation for library matching.
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).
Inlet: Splitless mode, 250°C.
Column: Rxi-5Sil MS (or equivalent 5% phenyl polysilphenylene-siloxane), 30m x 0.25mm ID.
Oven Program:
Start: 60°C (hold 1 min).
Ramp: 20°C/min to 300°C.
Hold: 3 min.
Source: EI mode, 70 eV, 230°C.
Scan Range: 40–350 m/z.
Protocol B: LC-MS (High Sensitivity/Quantitation)
Objective: Soft ionization for molecular weight confirmation (M+H).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 mins.
Ionization: ESI Positive Mode.
Target Ions: Monitor [M+H]+ at m/z 248, 250, 252.
Note: ESI will likely preserve the M+H ion without significant fragmentation, making it less useful for structural characterization but superior for sensitivity.
Visualization: Experimental Workflow
Figure 3: Generalized workflow for MS analysis of halogenated acetamides.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for standard acetanilide fragmentation patterns).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
PubChem. (2024).[3] Compound Summary for N-(4-bromo-3-chlorophenyl)acetamide (Isomer Analog). National Library of Medicine. [Link] (Used for verification of physicochemical properties of the isomer class).
A Comparative Guide to Reference Standards for the Analysis of N-(3-bromo-4-chlorophenyl)acetamide
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical compounds is paramount. This guide provides an in-depth technical comparison of reference standards for th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical compounds is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of N-(3-bromo-4-chlorophenyl)acetamide, a halogenated acetanilide derivative of interest in pharmaceutical and chemical research. This document will navigate the critical aspects of reference material selection, characterization, and the application of various analytical methodologies, grounded in scientific principles and regulatory expectations.
The Critical Role of Reference Standards in Analytical Integrity
In quantitative analysis, most analytical techniques are comparative, meaning the response of a sample is compared to that of a standard to determine the analyte's concentration[1]. Therefore, the quality and purity of the reference standard are fundamental to achieving scientifically valid and reliable results[2]. The use of well-characterized reference standards is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide to ensure the safety and efficacy of pharmaceutical products[3][4][5].
There are two primary categories of reference standards:
Certified Reference Materials (CRMs): These are produced by national metrology institutes or accredited bodies and are accompanied by a certificate that provides the property value, its uncertainty, and a statement of metrological traceability[6]. They are considered the "gold standard" for method validation and calibration[7].
In-house or Secondary Reference Standards: When a CRM is not available, laboratories must prepare and qualify their own reference standards[3][8]. The qualification process is rigorous and involves comprehensive characterization to establish the material's identity, purity, and potency[1][9].
Establishing an In-House Primary Reference Standard for N-(3-bromo-4-chlorophenyl)acetamide
The creation of a reliable in-house reference standard is a multi-step process that demands meticulous execution and thorough documentation.
Synthesis and Purification
A plausible synthetic route to N-(3-bromo-4-chlorophenyl)acetamide involves the acetylation of 3-bromo-4-chloroaniline. A general procedure, adapted from the synthesis of related acetanilides, is as follows:
Experimental Protocol: Synthesis of N-(3-bromo-4-chlorophenyl)acetamide
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-chloroaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
Acetylation: Add acetic anhydride to the solution, typically in a slight molar excess. The reaction can be catalyzed by a few drops of concentrated sulfuric acid.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the crude product.
Purification: The crude N-(3-bromo-4-chlorophenyl)acetamide is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
The rationale behind using a recrystallization step is to remove unreacted starting materials, by-products, and other impurities, thereby significantly increasing the purity of the final compound.
Caption: Workflow for the synthesis and purification of N-(3-bromo-4-chlorophenyl)acetamide.
Comprehensive Characterization and Purity Assessment
Once synthesized and purified, the candidate material must be extensively characterized to confirm its identity and determine its purity. This process establishes the material as a primary reference standard.
Workflow for In-House Reference Standard Qualification
Caption: Key stages in the qualification of an in-house primary reference standard.
2.2.1. Identity Confirmation
A battery of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of the synthesized compound.
¹H NMR: A singlet for the acetyl methyl protons, a singlet for the amide proton, and a distinct pattern for the three aromatic protons.
¹³C NMR: Resonances for the acetyl methyl carbon, the carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the bromo and chloro substituents.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For N-(3-bromo-4-chlorophenyl)acetamide (C₈H₇BrClNO), the expected monoisotopic mass is approximately 246.94 g/mol . The isotopic pattern will be characteristic due to the presence of bromine and chlorine.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band), as well as bands corresponding to the aromatic ring.
2.2.2. Purity Determination
The purity of the in-house standard is typically determined using a mass balance approach, which involves quantifying the levels of all impurities present[1].
Organic Impurities: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-Vis) is the most common technique for quantifying organic impurities. A "100% method" or "area percent" method is often used, where the peak area of the main component is compared to the total area of all peaks.
Inorganic Impurities: Residue on ignition (sulfated ash) is a common method to determine the content of inorganic impurities.
Water Content: Karl Fischer titration is the standard method for determining the water content.
Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) is used to quantify any residual solvents from the synthesis and purification process.
Comparison of Analytical Methodologies for N-(3-bromo-4-chlorophenyl)acetamide
The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and their impurities[4][5]. A reversed-phase HPLC method is generally suitable for a compound like N-(3-bromo-4-chlorophenyl)acetamide.
Proposed HPLC Method Parameters (to be validated in-house):
Parameter
Recommended Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase
Acetonitrile and Water (with a buffer, e.g., phosphate or an acid like formic acid)
A common mobile phase for reversed-phase chromatography. The organic modifier can be adjusted to optimize retention time. Formic acid is suitable for MS compatibility[11].
Elution
Isocratic or Gradient
Gradient elution is often preferred for impurity profiling to ensure the elution of compounds with a wider range of polarities.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Detection
UV at a suitable wavelength (e.g., 254 nm)
The aromatic ring and carbonyl group will provide UV absorbance. A photodiode array (PDA) detector can be used to assess peak purity.
Column Temperature
30 °C
To ensure reproducible retention times.
Alternative HPLC Column:
For structurally similar compounds like N-(3-Amino-4-chlorophenyl)acetamide, a Newcrom R1 column has been used, which is a reverse-phase column with low silanol activity[12]. This could be a viable alternative if peak tailing is observed on a standard C18 column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds[4][13]. Given the structure of N-(3-bromo-4-chlorophenyl)acetamide, it is likely amenable to GC analysis. GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis and impurity identification.
Proposed GC-MS Method Parameters (to be validated in-house):
A versatile, non-polar column suitable for a wide range of compounds.
Injector Temperature
250 °C
To ensure efficient volatilization of the analyte.
Oven Program
A temperature gradient (e.g., starting at 100 °C, ramping to 300 °C)
To achieve good separation of the analyte from any potential impurities.
Carrier Gas
Helium at a constant flow rate
The most common carrier gas for GC-MS.
Ionization Mode
Electron Ionization (EI)
Provides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Analyzer
Quadrupole or Time-of-Flight (TOF)
A quadrupole is suitable for routine quantitative analysis, while a TOF offers high mass accuracy for unknown identification.
Comparison of Analytical Techniques:
Feature
HPLC-UV
GC-MS
Applicability
Broad applicability for non-volatile and thermally labile compounds.
Suitable for volatile and thermally stable compounds.
Sensitivity
Good, but can be lower than MS-based methods.
Excellent, especially in selected ion monitoring (SIM) mode.
Specificity
Moderate; relies on chromatographic separation and UV spectrum.
High; combines chromatographic separation with mass spectral data.
Impurity Identification
Limited to comparison with known standards. PDA can indicate peak purity.
Fragmentation patterns can aid in the structural elucidation of unknown impurities.
Sample Preparation
Typically involves dissolution in a suitable solvent.
May require derivatization for polar compounds, but likely not for this analyte.
Conclusion and Recommendations
The accurate analysis of N-(3-bromo-4-chlorophenyl)acetamide relies on the availability of a well-characterized reference standard. In the absence of a commercially available Certified Reference Material, laboratories must undertake the synthesis, purification, and rigorous qualification of an in-house primary reference standard. This process involves comprehensive structural elucidation using spectroscopic methods and a thorough purity assessment via a mass balance approach.
For routine analysis and impurity profiling, both HPLC-UV and GC-MS are suitable techniques. HPLC-UV is a robust and widely accessible method for quantitative analysis. GC-MS provides higher sensitivity and specificity, making it an excellent choice for trace-level impurity identification. The selection of the analytical method should be based on the specific requirements of the analysis and the available resources. It is imperative that the chosen method is validated according to ICH guidelines to ensure the reliability and integrity of the analytical data.
References
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?[Link]
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]
European Accreditation. (n.d.). Guidelines for the Selection and Use of Reference Materials. [Link]
PubChem. (n.d.). N-(4-Bromo-3-chlorophenyl)acetamide. Retrieved from [Link]
SpectraBase. (n.d.). Acetamide, N-(4-bromo-2-chlorophenyl)-. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
European Accreditation. (n.d.). EA - 4/14 - The Selection and Use of Reference Materials. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-bromo-4-chlorophenyl)acetamide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(3-bromo-4-chlorophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this docume...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(3-bromo-4-chlorophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.
Hazard Identification and Inherent Risk
N-(3-bromo-4-chlorophenyl)acetamide is a halogenated aromatic amide. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chemicals, such as other halogenated acetanilides, provide a strong basis for a cautious approach. The primary hazards are associated with direct contact and inhalation.
Based on data from analogous compounds, N-(3-bromo-4-chlorophenyl)acetamide should be handled as a substance that is irritating to the skin, eyes, and respiratory system[1][2][3][4][5][6][7]. The presence of both bromine and chlorine atoms on the phenyl ring classifies it unequivocally as a halogenated organic compound , which is the single most critical factor determining its disposal pathway[8][9].
Direct contact can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.
The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Sealed safety goggles are mandatory to prevent accidental splashes or contact with airborne dust.
Respiratory Irritation
H335: May cause respiratory irritation[1][2][3][5][6]
Inhalation of the dust can irritate the nose, throat, and lungs. All handling of the solid material should be performed in a certified chemical fume hood to minimize airborne particles.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling N-(3-bromo-4-chlorophenyl)acetamide for any purpose, including disposal, the following minimum PPE is required. This equipment serves as your primary barrier against accidental exposure.
Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[10]. Standard safety glasses do not provide adequate protection from dust or splashes.
Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber gloves[2][10]. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
Body Protection: A long-sleeved laboratory coat is required to protect your skin and clothing.
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not necessary. However, if a significant spill occurs outside of a containment system, a NIOSH-approved respirator may be required[11].
Waste Characterization and Segregation: The Foundation of Compliant Disposal
Proper disposal begins with correct waste segregation. Mixing different waste classes can lead to dangerous chemical reactions, complicate the disposal process, and result in regulatory non-compliance. N-(3-bromo-4-chlorophenyl)acetamide and any materials contaminated with it must be treated as Halogenated Organic Waste .
The Causality Behind Segregation: Halogenated wastes cannot be disposed of with non-halogenated organic wastes because their incineration requires specialized equipment. The combustion of halogenated compounds can produce corrosive acidic gases (like HCl and HBr) and other toxic byproducts. Therefore, regulated hazardous waste incinerators used for these materials are equipped with "scrubbers" to neutralize these acidic gases before they are released into the atmosphere[8][12]. Mixing waste streams complicates this highly specialized process.
The following decision tree illustrates the correct waste segregation workflow.
Caption: Waste segregation decision workflow for laboratory chemicals.
Step-by-Step Disposal Protocol
Follow this self-validating protocol to ensure every step is accounted for, from the lab bench to final hand-off.
4.1. Designation of a Satellite Accumulation Area (SAA)
Before beginning work, identify the designated SAA in your laboratory. This is where hazardous waste containers are stored prior to collection by your institution's Environmental Health & Safety (EHS) department. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
4.2. Container Selection and Labeling
Select the Right Container: Use a chemically compatible, leak-proof container with a secure, vapor-tight lid[13]. For solid waste like N-(3-bromo-4-chlorophenyl)acetamide, a wide-mouth high-density polyethylene (HDPE) or glass container is appropriate.
Label Correctly and Completely: The container must be labeled before any waste is added. The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste N-(3-bromo-4-chlorophenyl)acetamide"
A clear indication of the waste type: "Halogenated Organic Solid Waste"
The primary hazards (e.g., "Irritant")
4.3. Consolidating Waste for Disposal
Work in a Fume Hood: Perform all transfers of solid N-(3-bromo-4-chlorophenyl)acetamide inside a certified chemical fume hood to prevent inhalation of dust.
Transfer Solid Chemical: Carefully scrape or pour the waste chemical into the pre-labeled hazardous waste container. Use a dedicated spatula or powder funnel.
Include Contaminated Materials: Any disposable items that have come into direct contact with the chemical are also considered hazardous waste. This includes:
Contaminated gloves
Weighing paper or boats
Disposable plasticware
Absorbent pads used for cleaning minor spills
Place these items into the same solid waste container.
Secure the Container: Tightly close the container lid. It should remain closed at all times except when waste is actively being added[13].
4.4. Decontamination of Reusable Equipment
Glassware and Spatulas: Rinse reusable equipment that came into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).
Collect the Rinsate: This initial rinse solvent is now considered halogenated organic liquid waste . It must be collected in a separate, appropriately labeled liquid waste container. Under no circumstances should this be poured down the drain[13].
Final Cleaning: After the initial solvent rinse, the equipment can be washed with soap and water as usual.
4.5. Final Disposal and Hand-Off
Store in SAA: Place the sealed and labeled waste container in your designated SAA.
Arrange for Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department. They are responsible for transporting the waste to a licensed and approved waste disposal plant for final treatment, which is typically high-temperature incineration[1][2][8].
Emergency Procedures: Spills and Exposures
5.1. Accidental Spills
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.
Contain and Clean: For small spills, use a chemical spill kit with absorbent pads to cover and collect the material. Avoid dry sweeping, which can generate dust[14]. The collected material and all cleanup supplies must be placed in the halogenated organic waste container.
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
5.2. Personal Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3][15].
Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[1][3][10]. Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][10].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][10].
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that the disposal of N-(3-bromo-4-chlorophenyl)acetamide is handled with the scientific rigor it demands, protecting both personnel and the environment.
References
N1-(4-Bromo-2-chlorophenyl)acetamide SAFETY DATA SHEET. (2016). ALFAAA18652. [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. [Link]